molecular formula C29H18Cl2N2O3 B12015881 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate CAS No. 767310-26-9

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate

Cat. No.: B12015881
CAS No.: 767310-26-9
M. Wt: 513.4 g/mol
InChI Key: STUDSXQZBJYTJV-VTNSRFBWSA-N
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Description

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is a complex organic compound with the molecular formula C25H16Cl2N2O3 This compound is known for its unique structural properties, which include a naphthoyl group, a carbohydrazonoyl group, and a dichlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate typically involves multiple steps. The process begins with the preparation of the naphthoyl and carbohydrazonoyl intermediates, which are then coupled with the dichlorobenzoate group under specific reaction conditions. Common reagents used in this synthesis include naphthalene derivatives, hydrazine, and dichlorobenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield naphthoquinones, while reduction reactions may produce naphthylamines. Substitution reactions can result in various substituted naphthyl and benzoate derivatives .

Scientific Research Applications

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(1-Naphthoyl)carbohydrazonoyl)-2-naphthyl 2,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

767310-26-9

Molecular Formula

C29H18Cl2N2O3

Molecular Weight

513.4 g/mol

IUPAC Name

[1-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate

InChI

InChI=1S/C29H18Cl2N2O3/c30-20-13-14-24(26(31)16-20)29(35)36-27-15-12-19-7-2-4-10-22(19)25(27)17-32-33-28(34)23-11-5-8-18-6-1-3-9-21(18)23/h1-17H,(H,33,34)/b32-17+

InChI Key

STUDSXQZBJYTJV-VTNSRFBWSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NN=CC3=C(C=CC4=CC=CC=C43)OC(=O)C5=C(C=C(C=C5)Cl)Cl

Origin of Product

United States

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